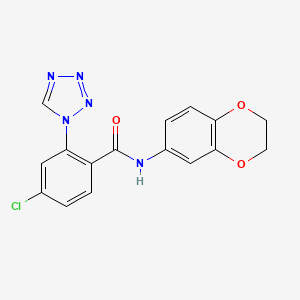![molecular formula C26H20ClN3O4S B6132700 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide, commonly known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用機序
BAY 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. NF-κB activation is involved in the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, BAY 11-7082 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, BAY 11-7082 has been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins. In addition, BAY 11-7082 has been found to inhibit the growth of various cancer cell lines and to have anti-viral activity against certain viruses.
実験室実験の利点と制限
One advantage of BAY 11-7082 is its wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of BAY 11-7082 is its potential toxicity, particularly at high doses. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of BAY 11-7082. One area of research is the development of new drugs based on the structure of BAY 11-7082 for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of BAY 11-7082, particularly at high doses. In addition, further studies are needed to fully understand the mechanism of action of BAY 11-7082 and its effects on various cell types and tissues.
合成法
The synthesis of BAY 11-7082 involves the reaction of 4-chloro-N-phenylbenzamide with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to yield BAY 11-7082.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. In addition, BAY 11-7082 has been found to have anti-viral activity against certain viruses, including HIV-1 and herpes simplex virus.
特性
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4S/c27-23-16-11-19(26(32)28-20-9-5-2-6-10-20)17-24(23)35(33,34)30-22-14-12-21(13-15-22)29-25(31)18-7-3-1-4-8-18/h1-17,30H,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJCQNCRKIUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)